molecular formula C20H16N2O2 B14210203 3-(4-Hydroxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one CAS No. 917838-13-2

3-(4-Hydroxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one

Cat. No.: B14210203
CAS No.: 917838-13-2
M. Wt: 316.4 g/mol
InChI Key: XJGCUSQYLLBEDS-UHFFFAOYSA-N
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Description

3-(4-Hydroxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one is a synthetic organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one typically involves the condensation of 4-hydroxyaniline with a suitable aldehyde or ketone, followed by further functionalization steps. Common reaction conditions include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography or crystallization would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the double bond or aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound. Substitution reactions would result in various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the compound’s specific structure-activity relationships.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Hydroxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one include other aniline derivatives, chalcones, and pyridine-containing compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which may confer distinct chemical and biological properties

Properties

CAS No.

917838-13-2

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

3-(4-hydroxyanilino)-1-phenyl-2-pyridin-2-ylprop-2-en-1-one

InChI

InChI=1S/C20H16N2O2/c23-17-11-9-16(10-12-17)22-14-18(19-8-4-5-13-21-19)20(24)15-6-2-1-3-7-15/h1-14,22-23H

InChI Key

XJGCUSQYLLBEDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CNC2=CC=C(C=C2)O)C3=CC=CC=N3

Origin of Product

United States

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